molecular formula C17H13N3O7S B4947715 N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide

N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide

Cat. No.: B4947715
M. Wt: 403.4 g/mol
InChI Key: JXMSRFBBULMLLG-UHFFFAOYSA-N
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Description

N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a trioxotetrahydropyrimidinylidene group, a furan ring, and a sulfonylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which involves the condensation of urea, an aromatic aldehyde, and acetylacetone in the presence of a catalyst such as N-methyl-pyrrolidonium perchlorate . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The trioxotetrahydropyrimidinylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonylacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7S/c1-9(21)20-28(25,26)12-5-2-10(3-6-12)14-7-4-11(27-14)8-13-15(22)18-17(24)19-16(13)23/h2-8H,1H3,(H,20,21)(H2,18,19,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMSRFBBULMLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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